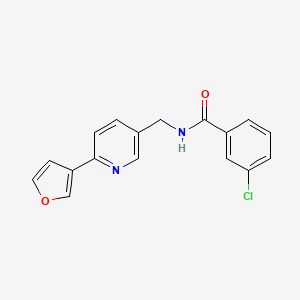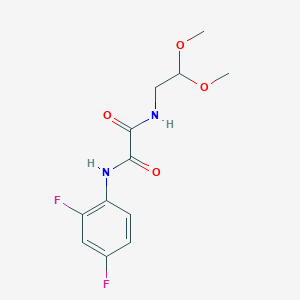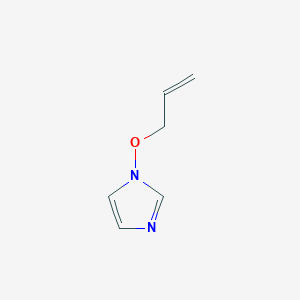
2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile, also known as MPAA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry. MPAA is a derivative of phenylacetonitrile, which is a common intermediate in the synthesis of various pharmaceuticals. In
科学研究应用
2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has been studied for its potential applications in medicinal chemistry. It has been shown to have activity against certain types of cancer cells, including breast cancer and leukemia. 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain. Additionally, 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has been studied for its potential as an analgesic, as it has been shown to have activity against pain receptors in the body.
作用机制
The mechanism of action of 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has also been shown to bind to certain receptors in the body, including the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the production of certain inflammatory mediators, such as prostaglandins and cytokines. 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects. Additionally, 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has been shown to have analgesic activity, which may be due to its binding to the mu-opioid receptor.
实验室实验的优点和局限性
One advantage of using 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile in lab experiments is its relatively simple synthesis method. Additionally, 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has been shown to have activity against a variety of cell types, which may make it useful for studying different disease models. However, one limitation of using 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types. Additionally, 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile may have off-target effects on other enzymes and receptors in the body, which may complicate its use in certain experiments.
未来方向
There are several future directions for research involving 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile. One area of interest is its potential as a cancer therapeutic, as it has been shown to have activity against certain types of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile, which may lead to the development of more targeted therapies. Finally, more studies are needed to determine the safety and efficacy of 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile in humans, which may pave the way for its use in clinical settings.
合成方法
The synthesis of 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile involves the reaction between 2-methylpiperidine and phenylacetonitrile in the presence of a catalyst such as palladium on carbon. The reaction proceeds via a coupling reaction, where the nitrogen atom of the piperidine ring forms a bond with the carbon atom of the phenylacetonitrile moiety. The resulting product is 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile, which can be purified by recrystallization or chromatography.
属性
IUPAC Name |
2-(2-methylpiperidin-1-yl)-2-phenylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-12-7-5-6-10-16(12)14(11-15)13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSUURFZKOEDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

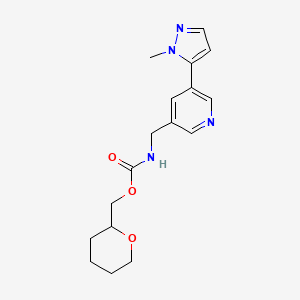
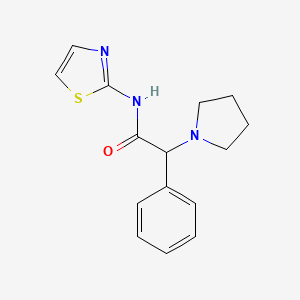
![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2448903.png)
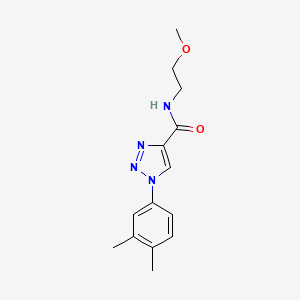
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2448905.png)
![1-[(4-Chlorophenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2448906.png)

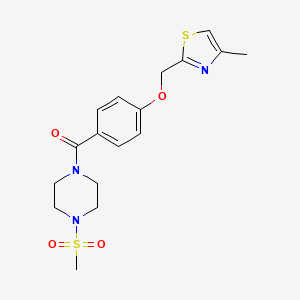
![N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)
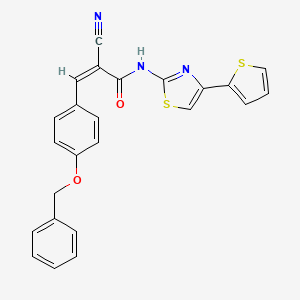
![1-[4-[4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448914.png)
